6-Methyltridecane

描述

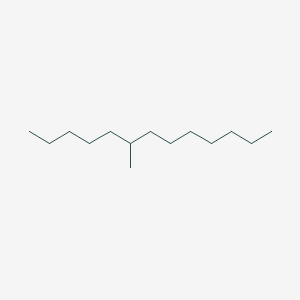

Structure

2D Structure

3D Structure

属性

CAS 编号 |

13287-21-3 |

|---|---|

分子式 |

C14H30 |

分子量 |

198.39 g/mol |

IUPAC 名称 |

6-methyltridecane |

InChI |

InChI=1S/C14H30/c1-4-6-8-9-11-13-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3 |

InChI 键 |

SOMJQWRITYTQJL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)CCCCC |

规范 SMILES |

CCCCCCCC(C)CCCCC |

其他CAS编号 |

13287-21-3 |

同义词 |

6-Methyltridecane |

产品来源 |

United States |

Contextualization of Branched Alkanes Within Organic Chemistry and Environmental Science

Alkanes, which are saturated hydrocarbons with the general formula CnH2n+2, form a fundamental class of organic compounds. wikipedia.org They consist solely of carbon and hydrogen atoms connected by single bonds. wikipedia.orgchemistrynotes.com While linear alkanes feature a straight chain of carbon atoms, many hydrocarbons exist as branched alkanes, which are isomers of their straight-chain counterparts, meaning they have the same molecular formula but different structural arrangements. opentextbc.ca This branching significantly influences their physical and chemical properties. opentextbc.ca

In organic chemistry, the study of branched alkanes is crucial for understanding structure-property relationships. The arrangement of atoms in space, or stereochemistry, affects properties like boiling point and melting point. wou.edu Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces between molecules. wou.edu The systematic naming of these complex structures is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. opentextbc.ca

From an environmental perspective, branched alkanes are significant constituents of crude oil and natural gas. scirp.org Their presence and distribution in environmental samples can serve as indicators for petroleum contamination and help in fingerprinting oil spills. plymouth.ac.uk Furthermore, branched alkanes are found in the emissions from various sources, including vehicle exhaust and industrial processes, contributing to the complex mixture of volatile organic compounds (VOCs) in the atmosphere. copernicus.orgmdpi.com The atmospheric oxidation of these compounds can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org

Significance of 6 Methyltridecane As a Model Compound and Natural Constituent

6-Methyltridecane (C14H30) is a branched alkane that serves as a valuable compound in various scientific research areas. scirp.orgontosight.ai Its structure consists of a thirteen-carbon (tridecane) chain with a methyl group attached to the sixth carbon atom. ontosight.ai As a specific isomer of tetradecane, it provides a well-defined molecule for studying the fundamental properties and reactions of branched alkanes. ontosight.ai

In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). ontosight.ai Its known retention time and mass spectrum allow for the identification and quantification of similar compounds in complex mixtures. ontosight.ai

Beyond the laboratory, this compound is a naturally occurring compound. It has been identified as a chemical constituent in various plants, including the seeds of Benincasa hispida (winter melon) and the roots of Carissa congesta and Jurinea dolomiaea. phcogres.comjacsdirectory.comresearchgate.net It has also been detected in the fruit of Antidesma bunius. scielo.br In the insect world, certain branched alkanes, including isomers of methyltridecane, can act as pheromones, playing a role in chemical communication. ontosight.ai The presence of this compound in plant cuticular waxes further highlights its biological relevance. ontosight.ai

Scope and Research Directions for 6 Methyltridecane Studies

Biogenic Presence in Flora

The occurrence of this compound has been documented across a diverse range of plant species, highlighting its role as a component of their chemical makeup. Its presence is often revealed through the analysis of various plant tissues and extracts.

Occurrence in Plant Cuticular Waxes

Plant cuticular wax is a complex mixture of lipids that coats the epidermis of terrestrial plants, forming a protective barrier against environmental stressors. nih.govfrontiersin.org This wax is primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alcohols, aldehydes, and esters. frontiersin.org Triterpenes are also significant components of the cuticular wax of some species, such as the apple. frontiersin.org The composition of these waxes can vary significantly between plant species. researchgate.net For instance, the cuticular wax of cork oak (Quercus suber) leaves is predominantly composed of triterpenes, particularly lupeol, along with aliphatic compounds like fatty acids and alkanes. mdpi.com While the direct role and concentration of this compound in the broader context of all plant cuticular waxes require further extensive research, its identity as a hydrocarbon suggests its integration within this protective lipid layer. ontosight.ai

Identification in Botanical Extracts

The presence of this compound has been confirmed in various botanical extracts through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Jurinea dolomiaea, a member of the Asteraceae family, is a perennial herb found in alpine regions. researchgate.netpfaf.org The roots of this plant are known to contain a variety of bioactive compounds, including steroids, flavonoids, saponins, and triterpenoids. researchgate.netjacsdirectory.com A study involving the analysis of methanolic extracts from the roots of Jurinea dolomiaea identified this compound as one of the constituent compounds. jacsdirectory.comjacsdirectory.com The identification was achieved using GC-MS analysis, which revealed the presence of five major compounds in the extract. jacsdirectory.com

Table 1: Compounds Identified in the Root Extract of Jurinea Dolomiaea Boiss

| Compound |

|---|

| (2,4-ditert-butylphenyl)-5-hydroxypentanoate |

| 2-ethylhexylheptadecyl sulphite |

| This compound |

| (9E, 12E)-9,12-Octadecadienoyl chloride |

| Lupeol |

Source: jacsdirectory.com

A comparative study of the lipoidal matter from the leaves of Ipomoea tricolor and Ipomoea fistulosa did not specifically report the presence of this compound. ekb.eg The analysis of the unsaponifiable matter of these species, conducted via GC/MS, identified a range of hydrocarbons and oxygenated compounds, with phenyl-substituted alkanes being major constituents. ekb.eg While various hydrocarbons were detected, this compound was not listed among the identified compounds in this particular study. ekb.eg

Antidesma bunius, commonly known as bignay, is a fruit-bearing tree found in several Asian countries. medcraveonline.comijcmas.com The fruit is recognized for its rich phytochemical profile, containing various volatile compounds, organic acids, and fatty acids. scielo.brresearchgate.netscielo.br Analysis of the methanolic extract of Antidesma bunius fruit using GC-MS led to the identification of forty-nine compounds, which accounted for 99.91% of the total relative peak area. scielo.brresearchgate.net Among these, this compound was detected, although at a relatively low abundance of 0.16%. scielo.brresearchgate.net

Table 2: Selected Volatile Compounds Identified in the Fruit of Antidesma bunius

| Compound | Relative Abundance (%) |

|---|---|

| 5-hydroxymethylfurfural (HMF) | 47.07 |

| Furfural | 5.89 |

| Citric acid | Not specified |

| This compound | 0.16 |

Source: scielo.brresearchgate.netscielo.br

A study investigating the chemical constituents of petroleum ether extracts from the seeds of Benincasa hispida and the roots of Carissa congesta identified this compound in both plants. cabidigitallibrary.orgnih.govphcogres.comnih.govphcogres.com The analysis was performed using gas chromatography-mass spectroscopy (GC-MS). nih.govnih.gov In Carissa congesta root extract, a total of 13 compounds were identified, while 10 compounds were found in the Benincasa hispida seed extract. nih.govnih.gov

Table 3: Compounds Identified in the Petroleum Ether Extracts of Benincasa hispida Seeds and Carissa congesta Roots

| Plant Source | Identified Compounds Including |

|---|---|

| Benincasa hispida (Seeds) | n-Hexadecanoic acid, This compound , Lupeol |

| Carissa congesta (Roots) | n-Tridecane, This compound , (9E, 12E)-9,12-Octadecadienyl chloride |

Source: cabidigitallibrary.orgnih.govnih.gov

Fruit of Antidesma bunius

Insect Chemical Ecology and Communication

This compound is a branched alkane hydrocarbon that has been identified as a component in the chemical profiles of various insects. ontosight.aipherobase.com It belongs to a class of compounds known as cuticular hydrocarbons (CHCs), which are waxy lipids covering the outer surface of an insect's exoskeleton. ontosight.aiplos.org These compounds are fundamental to numerous aspects of an insect's life, from basic survival to complex social interactions.

Role as a Constituent of Insect Cuticular Hydrocarbons (CHCs)

Cuticular hydrocarbons are a species-specific and often caste- and sex-specific mixture of compounds, primarily composed of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons (alkenes and alkadienes). nih.govmyrmecologicalnews.org this compound is classified as a monomethyl-branched alkane. These compounds are synthesized by specialized abdominal cells called oenocytes and are then transported to the cuticle, where they form a protective layer. nih.govnih.gov The presence of this compound has been documented in the CHC profiles of various insects, including ants and true bugs. pherobase.comresearchgate.netresearchgate.net For example, it is listed as a semiochemical for the desert harvester ant, Pogonomyrmex rugosus. pherobase.com

CHC Profiles in Species-Specific and Sex-Specific Recognition

The complex blend of CHCs on an insect's cuticle acts as a chemical signature, akin to a fingerprint, which is crucial for communication and recognition. nih.govelifesciences.org This profile allows insects to distinguish nestmates from non-nestmates, members of their own species from others, and potential mates. plos.orgnih.gov

Contribution to Desiccation Resistance and Water Balance in Insects

A primary and vital function of the CHC layer is to protect the insect from dehydration. plos.orgnih.gov Terrestrial insects, due to their small size and large surface-area-to-volume ratio, are particularly vulnerable to water loss. scholaris.ca The waxy, hydrophobic layer formed by CHCs provides a critical barrier against evaporative water loss through the cuticle. elifesciences.org

Studies on various Drosophila species have demonstrated that differences in desiccation resistance can be largely explained by variations in CHC composition. elifesciences.orgnih.gov Specifically, research has highlighted the importance of methyl-branched CHCs (mbCHCs) as a key determinant of desiccation resistance. elifesciences.orgnih.gov Experiments using transgenic Drosophila melanogaster that lack oenocytes (and therefore CHCs) showed that these flies have a significantly higher rate of water loss and reduced survival under dry conditions. scholaris.ca Artificially coating these flies with synthetic methyl-branched alkanes helped restore desiccation resistance, directly demonstrating the protective role of this class of compounds. scholaris.ca Therefore, this compound, as a methyl-branched CHC, contributes to this essential waterproofing function.

Biosynthetic Pathways of CHCs in Insect Oenocytes

Cuticular hydrocarbons are synthesized in specialized cells of ectodermal origin known as oenocytes. nih.govfrontiersin.org These large, secretory cells are primarily responsible for producing the very-long-chain fatty acids (VLCFAs) that serve as precursors for CHCs. frontiersin.org The biosynthesis process begins with common fatty acids like palmitate or stearate, which are elongated by a series of enzymes to create VLCFAs of specific lengths.

To produce a methyl-branched alkane like this compound, the biosynthetic pathway incorporates a methyl group, often derived from methylmalonyl-CoA, at a specific point during the fatty acid elongation process. After the correctly structured VLCFA is synthesized, it undergoes further modification. The final step in alkane formation involves the removal of the carboxyl group from the fatty acid, a process thought to be carried out by a cytochrome P450 enzyme functioning as an oxidative decarbonylase, which converts a long-chain aldehyde intermediate into the final hydrocarbon. nih.gov This entire process is genetically controlled, leading to the species- and sex-specific CHC profiles observed in nature. nih.gov

Table 1: Summary of Research Findings on the Roles of Methyl-Branched CHCs

| Species Studied | Finding | Biological Role | Reference(s) |

|---|---|---|---|

| Drosophila melanogaster | Methyl-branched alkanes are critical for preventing evaporative water loss. | Desiccation Resistance | scholaris.caelifesciences.org |

| Formica argentea | Methyl-branched C29 alkanes provide a colony-specific signature that mediates nestmate recognition. | Species/Colony Recognition | nih.gov |

| Tessaratoma papillosa | 3-Methyl-tridecane is a male-specific compound in metathoracic scent glands. | Sex-Specific Signaling | researchgate.netresearchgate.net |

Implications for Ecological Speciation and Reproductive Isolation

Ecological speciation is the process by which reproductive isolation between populations evolves as a result of adaptation to different environments or ecological niches. oxfordbibliographies.comwikipedia.org Changes in CHC profiles can be a direct consequence of such adaptation and can, in turn, drive reproductive isolation.

Because CHCs serve the dual roles of preventing desiccation and mediating mate recognition, they are under strong selective pressure from both the physical environment (e.g., climate, humidity) and the social environment (e.g., finding a compatible mate). nih.gov For instance, a population of insects moving into a drier habitat may evolve a CHC profile with longer-chain or more highly branched alkanes to increase desiccation resistance. elifesciences.org This change in the chemical profile, while adaptive for survival, may also alter the specific blend of compounds used as a mating signal. mcgill.ca Over time, this can lead to pre-zygotic reproductive isolation, where individuals from the divergent populations no longer recognize each other as potential mates due to their different chemical "scents." nih.gov In this way, environmentally-driven changes in the CHC profile, which includes components like this compound, can be a direct mechanism contributing to the formation of new species. ictp-saifr.org

Detection in Other Biological Systems

While prominently studied in insects, this compound has also been detected in other biological contexts, often as a volatile organic compound (VOC).

Plants: The compound has been identified in the chemical profile of Aquilaria sinensis (agarwood) following induction by fungal infection and insect boring. mdpi.com It has also been noted in studies of plant-herbivore interactions, where changes in plant volatiles, potentially including methyl-tridecanes, can signal the presence of herbivores to parasitoids. core.ac.ukscribd.com

Microorganisms: this compound has been reported as a volatile compound emitted by the bacterium Bacillus vallismortis. frontiersin.org It has also been detected in analyses of plants treated with microbial extracts, suggesting a role in plant-microbe interactions. researchgate.net

Presence in Animal-Derived Products (e.g., Spoiled Ham)

Volatile hydrocarbons are among the many chemical compounds that can be formed during the aging, curing, and spoilage of meat products. These compounds often arise from the breakdown of fatty acids through lipid oxidation. nih.govresearchgate.net While a vast number of volatile compounds have been identified in spoiled meats, including aldehydes, ketones, alcohols, and hydrocarbons, the specific profile can vary significantly based on the type of meat, the microorganisms present, and storage conditions. nih.govnih.govnih.gov

Spoiled dry-cured hams are known to produce a high concentration of various hydrocarbons, alongside other compounds like alcohols and esters. nih.gov Although this compound has not been specifically singled out as a universal marker for spoiled ham in the reviewed literature, its confirmed presence in other cured and processed meats demonstrates that it is part of the complex volatile landscape of these animal-derived products. The degradation of lipids in meat is a primary source of hydrocarbon compounds, establishing a plausible pathway for the formation of this compound during such processes. researchgate.net

Table 1: Documented Occurrences of this compound in Animal-Derived Products

| Product | Context | Finding |

| "Braunschweigskaya" Sausage | Analysis of volatile aromatic components. | Identified as a constituent of the flavor and aroma profile. cabidigitallibrary.org |

| Iberian Pig Subcutaneous Fat | Authentication of fattening diet via volatile compound analysis. | Used as a marker variable to differentiate between feeding regimes. researchgate.net |

Biological Activity Relationship Studies for Alkanes

The biological activity of alkanes, including branched isomers like this compound, is a subject of significant study, particularly in the field of chemical ecology and toxicology. The structure of an alkane, including its chain length and the position of any methyl branches, plays a crucial role in its biological function and physical properties. researchgate.net

Structure-activity relationship studies reveal that branching affects an alkane's volatility and its ability to participate in certain reactions. nih.govresearchgate.net This is particularly evident in the realm of insect chemical communication. Many insects use complex mixtures of cuticular hydrocarbons (CHCs) for signaling, such as in mate recognition. researchgate.net The biological activity of these methyl-branched alkanes is often directly correlated with their specific structure. researchgate.net For example, in the parasitic wasp Lariophagus distinguendus, males respond specifically to 3-methylheptacosane, and the addition of other structurally related alkanes can disrupt this communication, indicating that the insect chemoreceptors are highly tuned to specific molecular shapes. researchgate.net While not the primary pheromone in that species, this illustrates the principle that the position of the methyl group is critical for biological recognition.

Furthermore, branched alkanes are a significant component of hydrocarbons in urban environments and are precursors to secondary organic aerosol (SOA) formation. researchgate.net The branching structure influences the volatility of oxidation products, which in turn affects SOA yields. nih.govresearchgate.net

In some cases, branched alkanes are key semiochemicals (compounds used in communication). This compound has been identified in the frass and larval odors of the cowpea weevil, Callosobruchus maculatus, suggesting a role in its chemical ecology. nih.gov It is also one of several methyl-branched alkanes found in the Dufour's gland secretion of the slave-maker ant Rossomyrmex minuchae. nih.gov

A 2021 study investigating the biological activity relationships of various alkanes using quantum molecular descriptors included this compound in its dataset. researchgate.net Such computational studies aim to predict the biological or toxicological effects of chemicals based on their molecular properties, providing a framework for understanding how structural variations among alkanes influence their interactions with biological systems. researchgate.net

Table 2: Research Findings on Alkane Biological Activity Relationships

| Research Area | Key Findings | Relevance to this compound |

| Insect Chemoreception | The position of methyl branches and chain length are critical for pheromonal activity. Addition or alteration of specific branched alkanes can disrupt communication. researchgate.net | As a methyl-branched alkane, its specific structure is likely key to its function as a semiochemical in insects like Callosobruchus maculatus and Rossomyrmex minuchae. nih.govnih.gov |

| Atmospheric Chemistry | Branching in alkanes affects the volatility of their oxidation products and their potential to form secondary organic aerosols (SOA). nih.govresearchgate.net | Its structure influences its environmental fate and contribution to atmospheric particle formation. nih.govresearchgate.net |

| QSAR Modeling | Molecular descriptors (e.g., chemical hardness, dipole moment) of alkanes can be used to model and predict their biological activity and toxicity. researchgate.net | This compound was included as a data point in a study modeling the biological activity of a diverse set of alkanes. researchgate.net |

Advanced Analytical Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile hydrocarbons like 6-methyltridecane. mdpi.comacs.org The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. Subsequently, the separated molecules are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. mdpi.com

Optimizing GC-MS parameters is critical for achieving the sensitivity and resolution required to analyze branched alkanes in complex mixtures. For hydrocarbons, this typically involves a non-polar capillary column, such as one coated with a polysiloxane stationary phase. mdpi.comnist.gov The selection of appropriate parameters ensures efficient separation from isomers and other hydrocarbons. chromatographyonline.com

Key parameters that are systematically optimized include:

Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium) affects both the speed of the analysis and the chromatographic resolution. An optimal flow rate, often around 1.1 to 1.4 mL/min, is chosen to ensure sharp, well-defined peaks. nih.gov

Temperature Program: A programmed temperature ramp is essential for analyzing mixtures with a wide range of boiling points. The initial oven temperature is held low to separate volatile components, then gradually increased to elute higher-boiling compounds like this compound. mdpi.com

Inlet Temperature: The injector temperature must be high enough to ensure the complete and rapid volatilization of the sample without causing thermal degradation of the analytes. mdpi.com

MS Parameters: In the mass spectrometer, settings such as the ion source temperature and electron ionization energy (typically 70 eV) are standardized to produce repeatable fragmentation patterns. mdpi.com

Table 1: Example of Optimized GC-MS Parameters for Alkane Analysis

| Parameter | Optimized Value/Condition | Rationale |

|---|---|---|

| Column | HP-PONA (50 m × 0.2 mm × 0.5 µm) | Non-polar phase provides separation based on boiling point, ideal for hydrocarbons. mdpi.com |

| Carrier Gas | Helium | Inert gas providing good efficiency. |

| Flow Rate | 1.1 mL/min | Balances analysis time with peak resolution. nih.gov |

| Inlet Temperature | 250 °C | Ensures complete vaporization of C14 hydrocarbons without degradation. mdpi.com |

| Oven Program | 50 °C (hold 8 min), then 30 °C/min to 350 °C | Allows for separation of a wide range of volatile to semi-volatile compounds. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible mass spectra for library matching. mdpi.com |

| Mass Analyzer | Quadrupole | Common type used for routine quantitative and qualitative analysis. |

| Scan Range | 20–300 m/z | Covers the expected mass fragments of this compound and similar compounds. mdpi.com |

A significant advantage of GC-MS is the ability to identify compounds by comparing their experimental mass spectra with entries in extensive, curated databases. pomics.com The electron ionization of this compound produces a characteristic pattern of fragment ions. The molecular ion peak ([M]+) is often weak or absent for long-chain alkanes, but the fragmentation pattern is highly reproducible.

Identification is achieved by matching this fragmentation pattern against libraries such as the NIST/EPA/NIH Mass Spectral Library. nih.govbruker.com The search algorithm provides a "match quality" score, indicating the degree of similarity between the experimental spectrum and the library spectrum. For this compound, characteristic fragment ions resulting from the cleavage of C-C bonds are used for confirmation. researchgate.net

Table 2: Key Mass Spectral Fragments for this compound from the NIST Library

| Mass-to-Charge Ratio (m/z) | Interpretation | Relative Abundance |

|---|---|---|

| 198 | Molecular Ion [C14H30]+ | Low |

| 113 | Fragmentation ion | High |

| 98 | Fragmentation ion | High |

| 85 | Fragmentation ion | High |

| 71 | Fragmentation ion | High |

| 57 | Fragmentation ion | High |

| 43 | Fragmentation ion | High |

Source: Based on data from NIST Mass Spectrometry Data Center. researchgate.netnih.gov

GC-MS can be used for the quantitative analysis of this compound by operating the mass spectrometer in selected ion monitoring (SIM) mode. In SIM mode, the detector only monitors a few specific, characteristic ions for the target analyte, which dramatically increases sensitivity and reduces interference from the matrix. nih.gov

The quantitative method typically involves creating a calibration curve using standards of known this compound concentration. An internal standard—a non-interfering compound added in a constant amount to all samples and standards—is often used to correct for variations in sample preparation and injection volume. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration to establish a linear relationship. mdpi.com Studies on volatile organic compounds from materials like low-density polyethylene (B3416737) have successfully used such approaches to quantify trace levels of alkanes, including this compound. acs.org

Table 3: Illustrative Data for a 5-Point Calibration Curve for this compound Quantification

| Standard Concentration (µg/mL) | Peak Area of this compound | Peak Area of Internal Standard | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 15,500 | 150,000 | 0.103 |

| 5.0 | 78,000 | 151,500 | 0.515 |

| 10.0 | 152,000 | 149,000 | 1.020 |

| 25.0 | 380,000 | 150,500 | 2.525 |

| 50.0 | 765,000 | 152,000 | 5.033 |

This table represents hypothetical data to illustrate the principle of quantitative analysis.

Utilization of Mass Spectral Libraries for Compound Identification

Complementary Chromatographic Techniques

While GC-MS is the definitive analytical tool, other chromatographic methods are invaluable for sample preparation, especially when this compound is a minor component in a highly complex matrix like a plant extract. jacsdirectory.com

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. jacsdirectory.com For a non-polar compound like this compound, direct analysis by HPLC is uncommon because it lacks a UV chromophore for easy detection and is highly soluble in typical non-polar mobile phases, leading to poor retention on standard reverse-phase columns. researchgate.net

However, HPLC is frequently used as a powerful fractionation technique to simplify a complex extract before GC-MS analysis. jacsdirectory.comusda.gov For instance, a crude natural product extract can be separated by normal-phase HPLC into fractions of different polarities. The non-polar fraction, containing hydrocarbons, can be collected and then analyzed by GC-MS for the presence of this compound. This two-step process removes polar interfering compounds, improving the quality and reliability of the subsequent GC-MS analysis. researchgate.net

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for the preliminary separation and fractionation of compounds from natural product extracts. In TLC, a sample is spotted onto a plate coated with an adsorbent like silica (B1680970) gel, and a solvent (mobile phase) is allowed to move up the plate. Compounds separate based on their polarity; non-polar compounds like this compound travel further up the plate with a non-polar mobile phase than polar compounds. biotech-asia.org

TLC is primarily used as a preparative step. An extract is applied as a band on a larger TLC plate, and after development, the section of the plate corresponding to the mobility of alkanes can be physically scraped off. The compounds are then eluted from the silica gel with a suitable solvent, and this purified fraction, enriched with hydrocarbons including this compound, is subsequently analyzed by GC-MS. jacsdirectory.combiotech-asia.org This method was successfully used in the phytochemical analysis of Jurinea dolomiaea roots, where this compound was identified after initial fractionation. jacsdirectory.com

Column Chromatography for Extract Purification

Column chromatography is a fundamental and widely used technique for the purification of individual chemical compounds from complex mixtures. jacsdirectory.comscribd.com This method involves a stationary phase, typically silica gel, packed into a column, and a mobile phase, a solvent or mixture of solvents, that flows through it. jacsdirectory.comathmicbiotech.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase. athmicbiotech.com

In the context of purifying extracts containing this compound, column chromatography serves as an effective preliminary separation step. jacsdirectory.comscirp.org For instance, in the analysis of plant extracts, a crude extract is often subjected to column chromatography to separate it into fractions of decreasing polarity. scirp.orgmdpi.com This is typically achieved by starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). scirp.orgbiotech-asia.org Fractions are collected and can be analyzed by other techniques, such as thin-layer chromatography (TLC), to identify those containing the compound of interest. scirp.orgbiotech-asia.org In a study on Jurinea dolomiaea root extracts, this compound was identified in one of the fractions obtained after column chromatography of a petroleum ether extract. jacsdirectory.com

The choice of the stationary and mobile phases is critical for successful separation. Silica gel is a common stationary phase due to its relatively low cost and high resolving power. jacsdirectory.com The selection of the mobile phase is determined by the polarity of the compounds to be separated. scirp.org For a non-polar compound like this compound, a non-polar solvent system is typically employed. jacsdirectory.comscirp.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. slideshare.netjchps.comomicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule. jchps.comresearchgate.net For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used to confirm its structure. wiley-vch.dersc.org

The ¹H NMR spectrum of a related compound, 3-methyltridecane (B3055358), shows characteristic signals for the different types of protons in the molecule. wiley-vch.de The terminal methyl groups (CH₃) typically appear as triplets, while the internal methylene (B1212753) groups (CH₂) and the methine group (CH) produce more complex multiplet signals. wiley-vch.de

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 3-methyltridecane, distinct signals were observed for each unique carbon atom, with chemical shifts (δ) reported in parts per million (ppm). wiley-vch.de These shifts are influenced by the local electronic environment of each carbon atom.

Table 1: Representative ¹³C NMR Chemical Shifts for a Methyltridecane Isomer (3-methyltridecane) Data for 3-methyltridecane is provided as a representative example of a methyl-branched alkane.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C1 | 11.42 |

| C1' (methyl branch) | 19.22 |

| C2 | 34.40 |

| C3 | 36.65 |

| Other CH₂ | 22.71, 27.12, 29.38, 29.50, 29.68, 29.73, 30.05, 31.94 |

| Terminal CH₃ | 14.14 |

Source: Supporting Information, Wiley-VCH wiley-vch.de

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.comspectroscopyonline.com When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in an IR spectrum with characteristic absorption bands. savemyexams.comspectroscopyonline.com

For an alkane like this compound, the IR spectrum is relatively simple and is characterized by absorptions corresponding to C-H stretching and bending vibrations. libretexts.orglibretexts.org

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. libretexts.org

C-H Bending: Absorptions in the range of 1450-1470 cm⁻¹ are due to the scissoring or bending vibrations of CH₂ groups, while methyl (CH₃) groups show bending vibrations around 1375 cm⁻¹. libretexts.org

The absence of significant absorption bands in other regions of the IR spectrum, such as those for C=O (carbonyl), O-H (hydroxyl), or N-H (amine) groups, confirms the saturated hydrocarbon nature of this compound. savemyexams.comlibretexts.org In studies of complex mixtures like fuels and plant extracts, IR spectroscopy can be coupled with other techniques like gas chromatography-mass spectrometry (GC-MS) to provide complementary structural information. jacsdirectory.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specialized Analytical Approaches

Beyond standard chromatographic and spectroscopic methods, specialized techniques are employed for the analysis of this compound in specific contexts, such as in volatile organic compound profiling and fuel characterization.

Dynamic headspace (DHS) analysis is a sensitive technique used for the extraction and concentration of volatile organic compounds (VOCs) from solid or liquid samples. gerstelus.comgcms.cz In this method, an inert gas is passed through the headspace above a sample, and the entrained VOCs are collected on a sorbent trap. gerstelus.comgcms.cz The trapped compounds are then thermally desorbed and analyzed, typically by gas chromatography-mass spectrometry (GC-MS). gerstelus.comdatapdf.com

This technique has been successfully used to identify this compound as a VOC in various matrices. For example, it was tentatively identified in the volatile profile of low-density polyethylene (LDPE). acs.org Dynamic headspace techniques are particularly useful for profiling VOCs in environmental samples, food products, and biological specimens, offering high sensitivity and the ability to analyze a wide range of compounds. datapdf.commdpi.comlmaleidykla.lt In a study on VOCs in human breath, 5-methyltridecane, a structural isomer of this compound, was detected using a validated sampling technique. iu.edu

Table 2: Examples of Volatile Organic Compounds Identified Using Dynamic Headspace Techniques

| Compound | Matrix |

|---|---|

| This compound | Low-Density Polyethylene (LDPE) |

| n-Heptanal | Low-Density Polyethylene (LDPE) |

| n-Octanal | Low-Density Polyethylene (LDPE) |

| n-Nonanal | Low-Density Polyethylene (LDPE) |

| n-Dodecane | Low-Density Polyethylene (LDPE) |

Source: ACS Publications acs.org

The advanced distillation curve (ADC) method is a sophisticated technique for characterizing complex fluids like fuels. dtic.milnist.gov It provides detailed information about the boiling range of the fuel's components and allows for the chemical analysis of distillate fractions at any point along the curve. nist.govresearchgate.net This method offers significant improvements over traditional distillation techniques by providing true thermodynamic state points and enabling the coupling of distillation with compositional analysis. researchgate.net

In the analysis of aerospace and aviation fuels such as RP-1 and S-8, this compound has been identified as a component. acs.orgscispace.com The ADC method, often combined with GC-MS, allows for the "composition-explicit" characterization of the fuel, where the chemical identity of the compounds distilling at specific temperatures is determined. acs.org This detailed compositional data is critical for understanding and predicting fuel performance. dtic.mil

Table 3: Selected Components Identified in S-8 Fuel using GC-MS in Conjunction with Advanced Distillation Curve Analysis

| Retention Time (min) | Compound | CAS Number |

|---|---|---|

| 16.782 | 7-Methyltridecane | 26730-14-3 |

| 17.710 | Tridecane (B166401) | 629-50-5 |

| 18.253 | This compound | 13287-21-3 |

| 19.790 | 2-Methyltridecane | 1560-96-9 |

Source: Industrial & Engineering Chemistry Research acs.org

Impact of Extraction Protocols on Hydrocarbon Profiles in Biological Samples

The accurate qualitative and quantitative analysis of hydrocarbons like this compound from biological samples is critically dependent on the chosen extraction protocol. The methodology employed can significantly influence the composition of the resulting hydrocarbon profile, affecting the representation of specific compound classes and the potential for contamination from internal tissues. The selection of an appropriate extraction technique is therefore a pivotal step in analytical procedures, particularly in fields such as chemical ecology and forensic entomology where subtle variations in hydrocarbon profiles can have significant interpretative consequences.

The most common methods for isolating cuticular hydrocarbons (CHCs) from insects—a primary source of this compound in biological studies—are solvent-based extraction and solid-phase microextraction (SPME). eje.czantwiki.orgnih.gov Each method presents distinct advantages and limitations that can alter the final analytical result.

Solvent-Based Extraction

Solvent extraction, typically involving the immersion of the biological sample in a non-polar solvent, is a widely used and effective method for recovering hydrocarbons. d-nb.info Non-polar solvents such as hexane (B92381) and pentane (B18724) are favored for their ability to dissolve the waxy epicuticular layer where hydrocarbons are concentrated, without significantly disrupting the underlying tissues, especially with short extraction times. eje.czresearchgate.net

However, the duration of solvent exposure is a critical parameter. Extended extraction periods, sometimes lasting up to 24 hours, may lead to the co-extraction of internal lipids and hydrocarbons from glands or the hemolymph. eje.cz This can contaminate the cuticular hydrocarbon profile, providing a skewed representation of the surface chemistry. For instance, a study on Drosophila suzukii noted that investigating the complete hydrocarbon profile required significantly long extraction times, which risked including non-cuticular compounds. eje.cz Conversely, very short extractions may not be sufficient to recover all compounds of interest.

The choice of solvent itself is also a factor. While hexane and pentane are standard, other solvents like isopentane (B150273) have been suggested for their efficiency and ease of evaporation, which can be beneficial when analyzing more volatile compounds. researchgate.net

Solid-Phase Microextraction (SPME)

SPME is a solventless, non-destructive technique that has gained popularity for sampling CHCs. antwiki.orgnih.gov It involves rubbing a coated fiber (commonly polydimethylsiloxane, or PDMS) on a specific part of an insect's cuticle. antwiki.org This method is particularly advantageous for studying live specimens, as it does not require sacrificing the organism, allowing for repeated measurements over time. antwiki.orgnih.gov

Comparisons between SPME and solvent extraction have revealed both qualitative and quantitative differences in the resulting hydrocarbon profiles. A study on the pea aphid, Acyrthosiphon pisum, found no qualitative differences in the types of CHCs extracted by SPME (using a 7 µm PDMS fiber) and traditional hexane soaking. nih.gov However, the study noted that SPME appeared to extract relatively fewer short-chained hydrocarbons compared to the solvent method. nih.gov This suggests a potential bias in the SPME fiber's affinity for higher molecular weight compounds. Similarly, a comparison using the ant Dinoponera quadriceps found that SPME and pentane extraction yielded similar profiles, validating SPME as a reliable, non-destructive alternative. antwiki.org

Novel and Comparative Extraction Techniques

Research into alternative extraction methods aims to enhance selectivity for surface hydrocarbons and improve efficiency. One such novel method involves using silica gel to adsorb surface lipids, a technique termed "silica-rubbing". researchgate.net The hydrocarbons are then eluted from the silica for analysis. A comparative study on several ant species and one bee species demonstrated that silica-rubbing provides a different hydrocarbon profile than traditional hexane-soaking.

The study on the ant Azteca instabilis revealed significant quantitative differences between the two methods. The silica-rubbing technique yielded a significantly greater proportion of most methyl-branched alkanes, the class to which this compound belongs. researchgate.net In contrast, hexane-soaking extracted a greater proportion of certain n-alkanes. researchgate.net This indicates that silica-rubbing may be more selective for the outermost surface compounds, potentially providing a more accurate representation of the hydrocarbons involved in contact-based chemical communication.

The following table, adapted from research on Azteca instabilis, illustrates the quantitative differences in hydrocarbon classes obtained by silica-rubbing versus hexane-soaking, highlighting the impact of the extraction protocol on the final profile.

| Hydrocarbon Class | Silica-Rubbing (Relative Abundance %) | Hexane-Soaking (Relative Abundance %) |

| n-Alkanes | Lower | Higher |

| Monomethyl Alkanes | Higher | Lower |

| Dimethyl Alkanes | Higher | Lower |

| This table is an illustrative example based on findings from a study on Azteca instabilis, demonstrating the differential recovery of hydrocarbon classes by two different extraction methods. The study showed silica-rubbing recovered a greater proportion of methyl-branched alkanes compared to hexane-soaking. researchgate.net |

Ultimately, the choice of extraction protocol must be tailored to the specific research question. If the goal is a comprehensive profile of all hydrocarbons, a thorough solvent extraction may be appropriate, with the caveat of potential internal lipid contamination. If the focus is on surface-specific compounds or requires the use of live subjects, SPME or techniques like silica-rubbing offer valuable, albeit potentially biased, alternatives. antwiki.orgresearchgate.net These protocol-dependent variations underscore the importance of methodological consistency and reporting for the accurate interpretation and comparison of hydrocarbon data across different studies.

Environmental Distribution, Transport, and Fate

Atmospheric Presence and Volatility Assessment

As a volatile organic compound (VOC), 6-Methyltridecane can be released into the atmosphere from a variety of sources. camfil.usepa.gov VOCs are carbon-based chemicals that easily vaporize at room temperature and can contribute to indoor and outdoor air pollution. camfil.usepa.gov

This compound is recognized as a VOC and has been identified in emissions from numerous sources. condorchem.com Volatile organic compounds are a major category of air pollutants, and their sources in indoor environments include building materials, furnishings, and a wide array of consumer products. epa.govnih.govmadesafe.org Studies have shown that concentrations of many VOCs can be significantly higher indoors than outdoors. epa.gov this compound has been specifically detected as a VOC emitted from polymeric materials like particleboards and plastics, as well as from certain consumer goods. mdpi.comacs.org The emission of VOCs from building materials is a significant concern for indoor air quality, with compounds being released from materials like wood-based panels, paints, and adhesives. okstate.eduazom.comresearchgate.net

Once in the atmosphere, VOCs can participate in photochemical reactions that contribute to the formation of ground-level ozone, a primary component of smog. ucar.eduipcc.chshu.edu.cn The potential of a specific VOC to form ozone is quantified using reactivity scales, such as the Maximum Incremental Reactivity (MIR) scale developed by Carter and used by regulatory agencies like the California Air Resources Board (CARB). puntofocal.gob.arca.gov The MIR value represents the maximum amount of ozone formed per unit mass of the VOC added to a specific pollution scenario. ca.govucr.edu

Research and regulatory documentation have assigned specific MIR values to this compound, indicating its potential to contribute to ozone formation. These values are derived from complex atmospheric models and are used to inform regulations on consumer products and aerosol coatings. puntofocal.gob.arca.gov The reactivity of this compound means that its emission contributes to the chemical processes that generate tropospheric ozone. ucr.edu

| Reported MIR Value (g O3/g VOC) | Source / Reference |

|---|---|

| 0.62 | Carter (2009) / CARB ca.govucr.edu |

| 0.37 | Carter (2008) ucr.edu |

Role in Volatile Organic Compound (VOC) Emissions

Occurrence in Anthropogenic Products and Waste Streams

This compound is present as a constituent in various man-made products, primarily those derived from petroleum or involving polymeric materials. Its detection in fuels, plastics, and consumer items highlights its widespread industrial use and subsequent environmental release.

Detailed chemical analyses have identified this compound as a component of complex hydrocarbon mixtures used as aviation and rocket fuels. nist.govacs.org Specifically, it has been detected in both Rocket Propellant 1 (RP-1) and S-8, a synthetic aviation fuel. nist.govacs.orgnist.govresearchgate.net RP-1 is a kerosene-based fuel, while S-8 is a synthetic substitute for fuels like JP-8, produced via the Fischer-Tropsch process from natural gas. nist.govacs.org The analysis of these fuels often involves gas chromatography with mass spectrometry to separate and identify the individual hydrocarbon components. nist.govcdc.govncat.edu

| Fuel Type | Description | Detection Status | Reference |

|---|---|---|---|

| RP-1 | Kerosene-based rocket propellant | Detected | nist.gov |

| S-8 | Synthetic aviation fuel (JP-8 substitute) | Detected | nist.govacs.org |

This compound is emitted from certain polymeric materials, contributing to VOC levels in indoor environments. Research has identified it in the emissions from particleboards, which are wood-based composites commonly used in furniture and construction. mdpi.comresearchgate.net In one study, this compound was among the main compounds emitted from particleboard samples containing recycled automotive plastics derived from fuel tanks when heated. mdpi.com It has also been identified as a volatile compound released from low-density polyethylene (B3416737) (LDPE), a widely used plastic. acs.org The emission of VOCs from such materials is a known contributor to indoor air pollution. cpsc.govnih.gov

| Material | Context of Detection | Reference |

|---|---|---|

| Particleboard | Detected in emissions from particleboards containing recycled plastic from automotive fuel tanks (1.98% of main compounds in one sample). | mdpi.com |

| Low-Density Polyethylene (LDPE) | Identified as a volatile organic compound purged from LDPE using a dynamic headspace technique. | acs.org |

Studies analyzing the chemical emissions from common consumer products have detected this compound. core.ac.ukwsimg.com It was specifically identified as one of the volatile organic compounds emitted from car air fresheners. nespurban.edu.au These products release a complex mixture of chemicals into the confined space of a vehicle, many of which are not disclosed on the product label. nespurban.edu.aulelior.comnasa.gov The presence of this compound in these products demonstrates a direct pathway for its introduction into human-occupied environments. madesafe.orgnespurban.edu.au

Emissions from Polymeric Materials (e.g., Particleboards, Low-Density Polyethylene)

Environmental Monitoring and Distribution

The monitoring of this compound in the environment is crucial for understanding its distribution and persistence. This branched-chain alkane has been identified in various environmental compartments, often associated with petroleum-based products and industrial waste. ontosight.ainih.gov Its presence can serve as a marker for specific types of contamination. ontosight.ai Environmental monitoring efforts typically involve the collection of samples from different media, followed by sophisticated laboratory analysis to detect and quantify the compound. toxoer.comeuropa.eu

Analytical Strategies for Environmental Sample Analysis

The detection and quantification of this compound in environmental samples rely on advanced analytical techniques, primarily due to its presence in complex matrices and often at trace levels. pnnl.gov The most common and effective method for its analysis is gas chromatography-mass spectrometry (GC-MS). ontosight.ainih.gov This technique separates volatile and semi-volatile compounds from a mixture and provides both qualitative and quantitative information. toxoer.com

Sample preparation is a critical first step and varies depending on the sample matrix. For volatile compounds in solid or liquid samples, headspace analysis is often employed. mdpi.com This involves heating the sample in a sealed vial to allow volatile organic compounds (VOCs), including this compound, to partition into the gas phase above the sample, which is then injected into the GC-MS. mdpi.com For liquid samples like oily wastewater, a liquid-liquid extraction may be performed to transfer the hydrocarbon into a suitable solvent before analysis. nih.govhawaii.gov Solid samples may require solvent extraction techniques such as Soxhlet or sonication to isolate the analytes of interest. toxoer.comhawaii.gov

In GC-MS analysis, a carrier gas, typically helium, transports the sample through a capillary column. nih.gov The column's stationary phase separates compounds based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of this compound is then compared against a spectral library, such as the one from the National Institute of Standards and Technology (NIST), for positive identification. nih.govnist.gov

Detailed findings from specific environmental monitoring studies showcase the application of these strategies. For instance, in the analysis of real oily wastewater, GC-MS was used to identify and quantify the degradation of various hydrocarbons, including this compound. nih.gov Similarly, the compound was detected in the headspace of single-shell waste tanks, with concentrations estimated by comparing the instrument's response to that of adjacent internal standards. pnnl.gov

Table 1: Analytical Methods for this compound Detection

| Study Type | Sample Matrix | Analytical Method | Key Parameters | Reference |

|---|---|---|---|---|

| Oily Wastewater Treatment | Oily Wastewater | Gas Chromatography/Mass Spectrometry (GC/MS) | Carrier Gas: Helium; Injector Temp: 280°C; Ionization Energy: 70 eV; MS Library: US NIST | nih.gov |

| Waste Tank Headspace Analysis | Air/Vapor | Gas Chromatograph/Mass Spectrometer (GC/MS) | Comparison of instrument response to internal standards for quantification. | pnnl.gov |

| Emissions from Recycled Plastics | Air (emitted VOCs) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Samples thermally conditioned in headspace vials before analysis. | mdpi.com |

Investigation of Occurrence in Microplastic Contamination Studies

The association of organic compounds with microplastics is an area of growing environmental concern. Microplastics can sorb persistent organic pollutants from the environment and also leach chemical additives. The analytical approach to studying these associations involves separating the plastic particles from the environmental matrix, followed by chemical analysis. mdpi.comjpi-oceans.eu Techniques such as density separation are commonly used to isolate microplastic particles from sediment or water. mdpi.com

Once isolated, the chemical compounds associated with the microplastics can be analyzed. Pyrolysis–gas chromatography–mass spectrometry (Pyr-GC/MS) is a powerful technique for this purpose. amecj.com It involves heating the sample to high temperatures, which breaks down the polymer and releases associated volatile and semi-volatile compounds for GC-MS analysis. amecj.com

A direct investigation linking this compound to plastic materials was conducted on three-layer particleboards made with recycled automotive plastics in the core layer. mdpi.com Specifically, the study analyzed the VOCs emitted from different types of recycled plastics used in the boards. The plastic sample derived from fuel tanks (FT_150) showed emissions of this compound, which was identified as one of the main compounds. mdpi.com This finding suggests that this compound can be present in plastic waste, particularly from automotive sources, and can be released into the environment.

Table 2: Detection of this compound in Recycled Plastic Emissions

| Plastic Source | Compound | Relative Abundance (%) | Analytical Method | Reference |

|---|---|---|---|---|

| Fuel Tanks (FT_150) | This compound | 1.98 | Headspace GC-MS | mdpi.com |

| Fuel Tanks (FT_150) | Nonadecane | 3.54 | Headspace GC-MS | mdpi.com |

| Fuel Tanks (FT_150) | Eicosane | 2.57 | Headspace GC-MS | mdpi.com |

This occurrence highlights the role of plastic debris as a potential source and transport vector for branched alkanes like this compound in the environment. The analytical strategies developed for microplastic characterization are therefore essential for identifying and quantifying such associated chemical contaminants. amecj.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) and Molecular Orbital Theory Applications

Quantum mechanical (QM) methods are foundational to computational chemistry, offering a way to understand molecular behavior by solving the Schrödinger equation. researchgate.net For molecules like 6-methyltridecane, these methods elucidate electronic structures, energies, and properties. researchgate.net A key application of QM is Molecular Orbital (MO) theory, which describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. libretexts.orgcsus.eduexpii.com The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting molecular properties and reactivity. oregonstate.edu

The electronic and molecular properties of this compound can be calculated using computational methods to generate molecular descriptors. These descriptors are numerical values that encode chemical information and are used in quantitative structure-activity relationship (QSAR) models.

One study utilized the semi-empirical quantum chemical method, specifically Parametric Method 6 (PM6), to calculate electronic and molecular orbital properties for a series of alkanes, including this compound. scirp.org This approach, which is part of the self-consistent field molecular orbital theory, is computationally less demanding than ab initio methods, making it suitable for larger molecules. scirp.org The process involved generating the 3D structure and performing geometry optimization using the MMFF94s force field before the semi-empirical calculations were carried out with MOPAC2016 software. scirp.org

Several quantum molecular descriptors were calculated for this compound in this study. scirp.org These descriptors provide a quantitative characterization of the molecule's structure and electronic distribution. scirp.orgresearchgate.net

Table 1: Calculated Quantum Molecular Descriptors for this compound

| Descriptor | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 198.377 | g/mol | scirp.org |

| Heat of Formation | 170.589 | kcal/mol | scirp.org |

| COSMO Area | 167.568 | Ų | scirp.org |

| HOMO Energy | 23,891.478 | eV | scirp.org |

| LUMO Energy | 900.386 | eV | scirp.org |

| Zero Point Energy | 481.141 | kcal/mol | scirp.org |

This interactive table is based on data from a study on the biological activity relationship of alkanes using quantum molecular descriptors. scirp.org

These descriptors, particularly those related to the molecular orbitals (HOMO, LUMO), are crucial for understanding the molecule's reactivity and are used as independent variables in QSAR models. scirp.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, that arise from rotation about single bonds. curlyarrows.comwikipedia.org For a branched alkane like this compound, the long carbon chain allows for a multitude of possible conformations. The stability of each conformer is determined by its potential energy; lower energy conformations are more stable. curlyarrows.com

The conformational landscape of molecules can be investigated using high-resolution spectroscopy combined with quantum chemical calculations. frontiersin.org Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to perform geometry optimizations on the potential energy surface to predict the equilibrium properties and relative energies of different conformers. frontiersin.org For alkanes, the key destabilizing interactions are torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being too close). curlyarrows.comwikipedia.org The most stable conformations, like the anti-conformation in butane, minimize these interactions. wikipedia.org In this compound, the presence of the methyl group on the C6 carbon introduces additional steric considerations, influencing the preference for specific rotational arrangements along the tridecane (B166401) backbone to achieve maximum stability.

Thermochemical properties, such as the enthalpy of vaporization (ΔHvap), are critical for chemical engineering and process design. niif.hu Computational models provide a means to estimate these properties when experimental data is unavailable. bibliomed.org

The Abraham solvation parameter model is a well-established method for predicting thermodynamic properties. bibliomed.orgniif.hu This model uses a set of solute descriptors to correlate properties. For mono-methyl branched alkanes like this compound, the calculation is simplified because several descriptors related to polarizability (S), hydrogen bond acidity (A), and basicity (B) are zero. niif.hu Therefore, the prediction relies primarily on the L descriptor, which is related to the solute's gas-liquid partition coefficient on a nonpolar stationary phase. niif.hu

A study specifically calculated the enthalpy of vaporization at 298 K for this compound using the Abraham model, showing good agreement with experimental values. niif.hu

Table 2: Predicted and Experimental Enthalpy of Vaporization for this compound

| Property | Predicted Value (kJ/mol) | Experimental Value (kJ/mol) | Reference |

|---|---|---|---|

| ΔHvap,298K | 67.74 | 69.35 | niif.hu |

This interactive table presents data from a study predicting enthalpies of vaporization for mono-methyl branched alkanes. niif.hu

This demonstrates the power of such predictive models in providing reliable estimations of important thermochemical data. niif.hu

Conformational Analysis and Stability of Branched Alkanes

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to study and predict the behavior of molecular systems. fiveable.meboku.ac.at These approaches rely on principles from quantum, classical, and statistical mechanics to understand properties based on atomic-level structure and dynamics. fiveable.me For alkanes, these models can predict physical properties and biological activities.

Various models have been developed to predict the physical properties of alkanes, which are essential for applications in the lubricant and fuel industries. These models often leverage the molecular structure to estimate macroscopic properties like boiling point and viscosity.

One modern approach involves the use of neural networks. cam.ac.uk In this method, the structure of an alkane is encoded into a set of numerical inputs, which are then fed into a trained neural network to predict properties such as boiling point, vapor pressure, and heat capacity. cam.ac.uk Studies have shown that these models can achieve higher accuracy than many traditional statistical and physico-chemical methods and can confidently extrapolate to heavier alkanes. cam.ac.uk

Another class of predictive models is based on chemical graph theory, where the alkane molecule is represented as a graph with carbon atoms as vertices and bonds as edges. e-tarjome.com Topological indices, which are numerical values derived from the graph, are then correlated with physical properties. For example, a model has been proposed using a graph parameter termed "conduction" to successfully predict the boiling points of various alkanes. researchgate.net The Hosoya index, which is based on the number of non-adjacent bonds, has also been used to create linear models that correlate well with alkane boiling points. e-tarjome.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structure of a compound and its biological activity. tjnpr.org This is achieved by correlating molecular descriptors with a measured biological response.

For this compound, a 3-Dimension-QSAR (3D-QSAR) approach was used to investigate the relationship between its molecular structure and its biological effects and toxicity. scirp.org The "3D" designation arises from the use of molecular descriptors that are calculated from the optimized 3D coordinates of the molecule. scirp.org In this study, quantum molecular descriptors calculated using the semi-empirical PM6 method (as detailed in section 6.1.1) for this compound and other alkanes were used as the independent variables. scirp.orgresearchgate.net

Multiple linear regression (MLR) was employed to generate predictive models for biological activity (expressed as EC50, the half-maximal effective concentration). scirp.org The study developed several regression equations based on different combinations of the quantum descriptors, aiming to find the best-fitting model. scirp.org This type of study is valuable for predicting the potential biological impact of chemicals and for guiding the design of safer alternatives. scirp.orgtjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Effects

Computational Thermodynamics and Reaction Pathway Analysis

Computational thermodynamics involves the use of computational methods to predict the thermodynamic properties and phase behavior of materials. usp.br For this compound, these methods can be used to calculate properties such as enthalpy of formation, heat capacity, and vapor pressure. The CALPHAD (CALculation of PHAse Diagrams) method is a prominent example of a computational thermodynamics approach used for multi-component systems. arxiv.org

Reaction pathway analysis, often coupled with quantum chemical calculations, is used to study the mechanisms of chemical reactions. mit.edursc.org This involves identifying the transition states and intermediates along a reaction coordinate, allowing for the determination of reaction rates and the prediction of major and minor products. ucr.edu

For this compound, this type of analysis is particularly relevant for understanding its combustion and pyrolysis behavior. For instance, in the high-temperature decomposition of alkanes, the initial step is typically the breaking of a C-C or C-H bond to form radical species. rsc.org The subsequent reactions of these radicals, including hydrogen abstraction, beta-scission, and isomerization, determine the final product distribution. mit.edu

Computational studies can map out the potential energy surface of these reaction pathways, identifying the most favorable routes. mit.edu This information is crucial for developing detailed kinetic models that can accurately predict the behavior of this compound under various reaction conditions, such as those found in internal combustion engines or industrial chemical processes. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-methyltetradecane |

| 6-ethyl-6-methyltridecane |

| 9-octadecenamide |

| eicosane |

| cis-11-octadecenoic acid |

| 9-octadecenoic acid |

| (a)symmetric dimethylarginine |

| L-pyroglutamic acid |

| n,n-dimethylglycine |

| n-acetyl-L-aspartic acid |

| amino acids |

| 1-Phenyl-1-nonyne |

| Heptacosane |

| 1, 7-Hexyleicosane |

| 2-Methyleicosane |

| Squalene oxide |

| 2-Methylnonadecane |

| (9E, 12E)-9,12-Octadecadienyl chloride |

| Hexadecanoic acid, 3-(trimethylsilyl)-oxy] propyl ester |

| 9,12-Octadecadenoic acid, 2 hydroxy-1-(hyroxymethylethyl) ester |

| 9,12-Octadecadienoic acid, 2,3 dihydroxypropyl ester |

| n-Propyl-9,12-Octadecadienoate |

| Lupeol |

| Taraxasterol |

| 6a, 14a-Methanopicene, perhydro-12,4a, 61a, 9,9,12a-hepatmethyl-10-hydoxy |

| 9-Octadecene |

| 2-Isoprpenyl-5-methyl-6-hepten-1-ol |

| n -Hexadecanoic acid, 2-hyroxy-1-(hydroxymethyl) ethyl ether |

| Butyl-9,12-Octadecadieonate |

| Friedoolean-8-en-3-one |

| friedours-7-en-3-one |

| 13,27-Cyclosuran-3-one |

| Stigmaste-7,25-dien-3-ol (3β, 5α) |

| Stigmasta-7,16-dien-3-ol |

| chrondrillasterol |

| Palmitic acid |

| Pentanoic acid, 5-hydroxy-2,4-dibutylphenyl |

| hexane (B92381) |

| 4-methyl octane |

| 3,5-dimethylheptane |

| 3,6-dimethyloctane |

| 2-methyl nonane |

| undecane |

| 3-methylundecane |

| dodecane |

| tridecane |

| 2-methyl tridecane |

| tetradecane |

| pentadecane |

| 2-methyl pentadecane |

| hexadecane |

| 2-methyl hexadecane |

| 2,2,4,6,6-pentamethylheptane |

| 2,2,4,4,6,8,8-heptamethylnonane |

| isocetane |

| isododecane |

| 5-methyltridecane |

| pentatriacontane |

| N-tridecane |

| benzoic acid |

| 1(3H)-isobenzofuranone |

| acetophenone |

| naphthalene |

| biphenyl |

| 2-heptanone |

| 2-hexanone |

| 4-methyl- phthalaldehyde |

| maleic anhydride |

| 4-methylacetophenone |

| 9- uorenone |

| phenylacetaldehyde |

| CO2 |

| CH4 |

| CO |

| TBP |

| DBP |

| CH2Cl2 |

| Na2SO4 |

| HNO3 |

Biodegradation and Biotransformation Pathways

Microbial Degradation of Alkanes

The ability of microorganisms to utilize hydrocarbons as a source of carbon and energy is a cornerstone of biogeochemical cycles and a critical component of environmental remediation strategies. nih.govlgcstandards.com While alkanes are chemically inert due to their stable C-C and C-H single bonds, a diverse array of microbes has evolved sophisticated enzymatic systems to overcome this stability. lgcstandards.com

Aerobic and Anaerobic Catabolic Pathways

The microbial breakdown of alkanes, including branched structures like 6-methyltridecane, can occur in the presence or absence of oxygen, following distinct catabolic routes. nih.govresearchgate.net

Terminal Oxidation: This is the most common pathway. It begins with the oxidation of a terminal methyl group to a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). This resulting fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units of acetyl-CoA, which subsequently enters the central metabolic cycles of the cell, such as the tricarboxylic acid (TCA) cycle, to generate energy and biomass. unit.no

Sub-terminal Oxidation: In this pathway, oxidation occurs at an internal carbon atom, forming a secondary alcohol. This is then oxidized to a ketone, which may be followed by an esterification and hydrolysis step (a Baeyer-Villiger monooxygenase-type reaction) before the molecule can be further processed. magic.eco

Anaerobic Degradation: In the absence of oxygen, microorganisms employ alternative strategies to activate the inert alkane molecule. lgcstandards.com This process is significantly slower than aerobic degradation due to less favorable reaction energetics. nih.gov Instead of oxygen, alternative electron acceptors such as nitrate (B79036), sulfate, or iron (III) are used. nih.govlgcstandards.com A common activation mechanism for alkanes under anaerobic conditions is the addition of fumarate (B1241708) to the alkane molecule, often at a sub-terminal carbon, catalyzed by the enzyme alkylsuccinate synthase. nih.gov This forms an alkylsuccinate derivative, which can then be further metabolized, typically via a modified β-oxidation pathway. nih.gov

Enzymatic Mechanisms in Hydrocarbon Metabolism

The key to microbial hydrocarbon degradation lies in a specialized suite of enzymes capable of activating and catabolizing these compounds.

Aerobic Enzymatic Mechanisms: The primary enzymes in aerobic alkane degradation are hydroxylases, which incorporate oxygen into the alkane chain. magic.eco

Alkane Hydroxylases (AlkB): This is a well-studied family of non-heme iron integral membrane monooxygenases. They are particularly effective for medium-chain alkanes (C5-C16) and are found in a wide range of bacteria. magic.eco Given that this compound is a C14 hydrocarbon, AlkB-type systems are highly relevant to its degradation. These enzymes require electron transfer proteins like rubredoxin and rubredoxin reductase to function. magic.eco

Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse superfamily of heme-containing enzymes. They are common in both bacteria and fungi for alkane degradation. lgcstandards.com Some CYPs are specialized for long-chain alkanes.

Methane (B114726) Monooxygenases (MMOs): While primarily associated with methane oxidation, some particulate and soluble MMOs can co-metabolize a range of other alkanes.

Following the initial hydroxylation, alcohol dehydrogenases and aldehyde dehydrogenases are responsible for the subsequent oxidation steps to form a carboxylic acid, which is then channeled into the β-oxidation pathway. unit.nolgcstandards.com

Anaerobic Enzymatic Mechanisms: The central enzyme in the anaerobic degradation of many alkanes is alkylsuccinate synthase (also known as glycyl-radical enzyme). nih.gov This enzyme catalyzes the addition of the alkane across the double bond of a fumarate molecule, a challenging chemical reaction initiated by a glycyl radical. nih.gov This is the primary known mechanism for activating alkanes without oxygen.

Role of Bacteria, Fungi, and Other Microorganisms in Degradation

A wide variety of microorganisms can metabolize alkanes. nih.govlgcstandards.com Branched alkanes like this compound are generally more resistant to degradation than their linear counterparts but are still degraded by numerous species. lgcstandards.com

Bacteria: Bacteria are the most extensively studied hydrocarbon degraders. unit.no Genera such as Pseudomonas, Acinetobacter, Alcanivorax, Rhodococcus, and Mycobacterium are well-known for their ability to break down a wide range of alkanes. lgcstandards.commdpi.com For instance, in a study of oily wastewater treatment in a microbial fuel cell, Pseudomonas citronellolis strain 620C demonstrated the ability to significantly degrade various hydrocarbons, achieving an 84.9% removal of this compound. nih.gov Alcanivorax species are specialist hydrocarbon degraders often found in marine oil spills. lgcstandards.com

Fungi: Fungi, including yeasts and molds, also play a significant role in hydrocarbon degradation, particularly in soil environments. nih.govlgcstandards.com Genera like Candida, Yarrowia, and various filamentous fungi such as Aspergillus and Penicillium can utilize alkanes. lgcstandards.com Fungi often employ cytochrome P450 enzymes for the initial oxidation of alkanes. lgcstandards.com

Archaea and Algae: Certain species of archaea and algae are also capable of hydrocarbon degradation under both aerobic and anaerobic conditions. nih.gov

Environmental Significance of Biodegradation

The microbial degradation of this compound and other hydrocarbons is a process of fundamental environmental importance, contributing to both the natural cleansing of ecosystems and engineered remediation efforts.

Bioremediation Strategies for Hydrocarbon-Polluted Environments

Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated sites. mdpi.comneptjournal.com It is often a more cost-effective and environmentally friendly alternative to traditional physical or chemical treatment methods. iiardjournals.org

In-situ Bioremediation: This involves treating the contaminated material in place. iiardjournals.org Strategies often include biostimulation , where nutrients and oxygen are added to the subsurface to stimulate the activity of native hydrocarbon-degrading microorganisms. iiardjournals.org For anaerobic sites, alternative electron acceptors might be introduced.

Ex-situ Bioremediation: This involves the excavation of contaminated soil or pumping of contaminated water for treatment elsewhere. iiardjournals.org This allows for more controlled conditions (e.g., in bioreactors or land-farming operations) to optimize degradation rates. iiardjournals.org

Bioaugmentation: This strategy involves the introduction of non-native, specialized microbial strains or consortia to a contaminated site to enhance the degradation of specific pollutants. mdpi.com For a site contaminated with branched alkanes like this compound, introducing a highly efficient strain like Pseudomonas citronellolis could be a potential bioaugmentation strategy. nih.gov

The successful application of these strategies for environments polluted with this compound depends on a thorough understanding of the site's geochemistry and the metabolic potential of its microbial inhabitants.

Data Tables

Table 1: Microbial Degradation of this compound This table presents data on the biodegradation of this compound by a specific bacterial strain under defined conditions.

| Compound | Microorganism | System | Initial Concentration (Area) | Final Concentration (Area) | Degradation (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Pseudomonas citronellolis 620C | Microbial Fuel Cell | 408,199 | 53,433 | 84.9% | nih.gov |

Factors Influencing Microbial Degradation Rates and Efficiencies

The biodegradation of this compound, a branched-chain alkane, is a complex process governed by a confluence of factors. The rate and efficiency of its microbial degradation are not intrinsic properties of the compound alone but are heavily influenced by its molecular structure, the specific capabilities of the present microbial communities, and a range of ambient environmental conditions. nih.govnih.gov Understanding these factors is critical for predicting the environmental fate of this compound and for designing effective bioremediation strategies.

Influence of Molecular Structure

The molecular architecture of a hydrocarbon is a primary determinant of its susceptibility to microbial attack. While microorganisms can degrade a wide array of hydrocarbons, the rate of degradation is generally ranked in decreasing order of susceptibility as follows: linear alkanes (n-alkanes), branched alkanes, low molecular weight aromatics, and cyclic alkanes. biosphereplastic.com